molecular formula C20H17N3O4 B2587468 methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate CAS No. 866049-41-4

methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate

Cat. No.: B2587468
CAS No.: 866049-41-4
M. Wt: 363.373
InChI Key: OCXYVCAZDZGPRV-UHFFFAOYSA-N
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Description

This compound, with the molecular formula C20H17N3O4 and a molecular weight of 363.373, is known for its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate typically involves multiple steps, starting from readily available starting materialsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process is designed to ensure consistent quality and scalability, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as automated synthesis and real-time monitoring of reaction parameters are employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

Methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in studies related to enzyme inhibition, protein-ligand interactions, and cellular signaling pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of new materials, such as polymers and coatings, and in the formulation of specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling cascades. Detailed studies on its binding affinity, selectivity, and molecular interactions provide insights into its biological effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 4-[4-oxo-3-(2-toluidinocarbonyl)-1(4H)-pyridazinyl]benzenecarboxylate include other pyridazinone derivatives and benzenecarboxylate esters. These compounds share structural similarities and may exhibit comparable chemical and biological properties.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of the toluidinocarbonyl group, in particular, enhances its potential for specific interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-[3-[(2-methylphenyl)carbamoyl]-4-oxopyridazin-1-yl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4/c1-13-5-3-4-6-16(13)21-19(25)18-17(24)11-12-23(22-18)15-9-7-14(8-10-15)20(26)27-2/h3-12H,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXYVCAZDZGPRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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